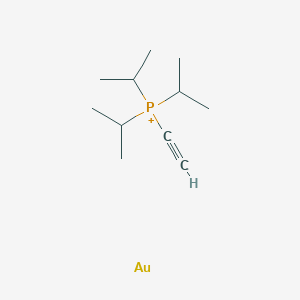![molecular formula C13H10S B14392931 2-Methylazuleno[1,2-B]thiophene CAS No. 88498-79-7](/img/structure/B14392931.png)
2-Methylazuleno[1,2-B]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylazuleno[1,2-B]thiophene is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures. Azulene is known for its deep blue color, while thiophene is a sulfur-containing five-membered ring. The fusion of these two rings results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylazuleno[1,2-B]thiophene typically involves the acylation and bromination of 2-methylazulene, followed by cyclization reactions. One common method includes:
Acylation: 2-Methylazulene is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Bromination: The acylated product is then brominated using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Methylazuleno[1,2-B]thiophene can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Methylazuleno[1,2-B]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Methylazuleno[1,2-B]thiophene involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby exerting anti-inflammatory effects.
Pathways: The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing five-membered ring.
Azulene: A fused bicyclic hydrocarbon known for its blue color.
Benzothiophene: A fused ring system combining benzene and thiophene.
Uniqueness
2-Methylazuleno[1,2-B]thiophene is unique due to its fused ring system that combines the properties of azulene and thiophene. This fusion results in a compound with distinct electronic and structural characteristics, making it valuable for various applications in research and industry .
Properties
CAS No. |
88498-79-7 |
|---|---|
Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methylazuleno[1,2-b]thiophene |
InChI |
InChI=1S/C13H10S/c1-9-7-11-8-10-5-3-2-4-6-12(10)13(11)14-9/h2-8H,1H3 |
InChI Key |
GLAOZCRNQMKOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=CC3=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Dichloro(methanesulfonyl)methanesulfinyl]benzene](/img/structure/B14392849.png)
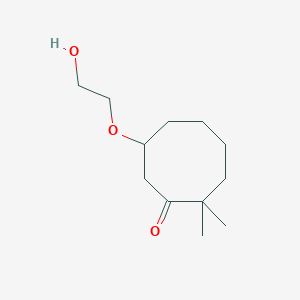

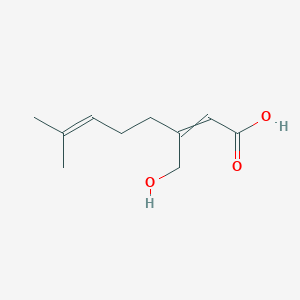
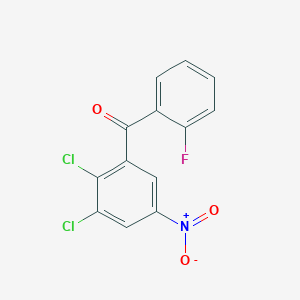
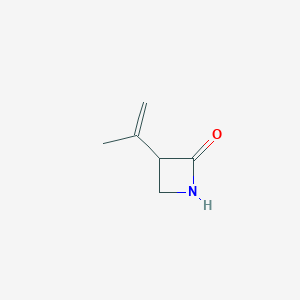
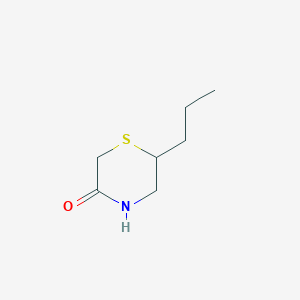
![[(4-Chlorophenoxy)methoxy]acetic acid](/img/structure/B14392890.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
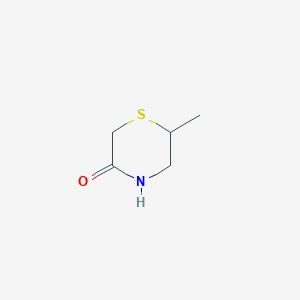
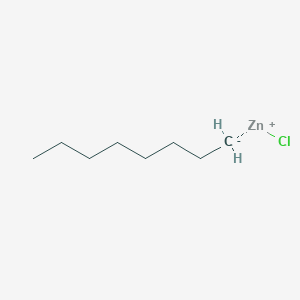
![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)

